molecular formula C21H29FN4O10 B12340021 Enoxacin gluconate CAS No. 85200-30-2

Enoxacin gluconate

Cat. No.: B12340021
CAS No.: 85200-30-2
M. Wt: 516.5 g/mol
InChI Key: UQCAODSJNCBXEG-IFWQJVLJSA-N
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Description

Enoxacin gluconate is a compound derived from enoxacin, a broad-spectrum fluoroquinolone antibacterial agent. Enoxacin is known for its effectiveness against both Gram-positive and Gram-negative bacteria. The gluconate form enhances its solubility and stability, making it suitable for various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of enoxacin gluconate involves dissolving gluconic acid in pure water in a reaction container with a stirring device. Enoxacin is then added to the solution, and the mixture is stirred to react. The reaction is allowed to stand, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods. The process includes the use of pH-regulating agents to enhance the solubility of enoxacin in water and selecting appropriate isoosmotic regulating agents to ensure stability and clinical efficacy .

Chemical Reactions Analysis

Types of Reactions: Enoxacin gluconate undergoes various chemical reactions, including:

    Oxidation: Enoxacin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert enoxacin into its reduced forms.

    Substitution: Enoxacin can undergo substitution reactions, particularly at the piperazinyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various derivatives of enoxacin, which may have altered antibacterial properties .

Mechanism of Action

Enoxacin gluconate exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, enoxacin prevents bacterial DNA from unwinding and replicating, leading to bacterial cell death . Additionally, enoxacin enhances RNA interference by binding to TAR RNA binding protein (TRBP), facilitating the processing of microRNAs .

Comparison with Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties but different pharmacokinetics.

    Levofloxacin: Known for its effectiveness against a broader range of bacteria.

    Norfloxacin: Used primarily for urinary tract infections and has a different side effect profile.

Uniqueness: Enoxacin gluconate is unique due to its enhanced solubility and stability, making it suitable for intravenous administration. Its ability to modulate RNA interference and microRNA processing sets it apart from other fluoroquinolones, providing additional therapeutic potential in cancer treatment and antiviral applications .

Properties

CAS No.

85200-30-2

Molecular Formula

C21H29FN4O10

Molecular Weight

516.5 g/mol

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C15H17FN4O3.C6H12O7/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;7-1-2(8)3(9)4(10)5(11)6(12)13/h7-8,17H,2-6H2,1H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1

InChI Key

UQCAODSJNCBXEG-IFWQJVLJSA-N

Isomeric SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O

Origin of Product

United States

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